2-Amino-6-fluorobenzoic acid hydrochloride
Description
2-Amino-6-fluorobenzoic acid hydrochloride (CAS 126674-77-9) is a fluorinated aromatic compound with a molecular formula of C₇H₆FNO₂·HCl. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free acid form (CAS 434-76-4), which has a molecular weight of 155.12 g/mol and a melting point of 165–167°C . This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. Its structure features a carboxylic acid group, an amino group, and a fluorine atom at the 6-position, contributing to its unique reactivity and biological activity .
Properties
IUPAC Name |
2-amino-6-fluorobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEDPTYBGPLIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reduction of 6-Fluoro-2-nitrobenzoic Acid: : One common method involves the reduction of 6-fluoro-2-nitrobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds under reflux conditions to yield 2-amino-6-fluorobenzoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
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Reaction of 4-Fluoroindole with Hydrogen Peroxide: : Another method involves the reaction of 4-fluoroindole with hydrogen peroxide in the presence of a catalyst. This reaction produces 2-amino-6-fluorobenzoic acid, which can be subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of 2-amino-6-fluorobenzoic acid hydrochloride typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 2-Amino-6-fluorobenzoic acid hydrochloride can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols .
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Condensation Reactions: : The compound can participate in condensation reactions with various carbonyl compounds to form imines or amides .
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Oxidation and Reduction Reactions: : It can be oxidized to form corresponding quinones or reduced to form dihydro derivatives .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Reagents like acetic anhydride or thionyl chloride in the presence of a base such as pyridine are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Substitution: Formation of substituted benzoic acids or benzamides.
Condensation: Formation of imines or amides.
Oxidation: Formation of quinones.
Scientific Research Applications
2-Amino-6-fluorobenzoic acid hydrochloride is a fluorinated compound with diverse applications, particularly in drug design and chemical research. It has the molecular formula and a molecular weight of 191.59 g/mol .
Scientific Research Applications
Antimicrobial Research
2-Amino-6-(trifluoromethyl)benzoic acid derivatives have demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The trifluoromethyl substitution is critical for enhancing the antibacterial properties of the compound.
Anti-inflammatory Research
This compound has shown potential therapeutic applications in treating inflammatory diseases by significantly reducing the production of pro-inflammatory cytokines in vitro.
Enzyme Inhibition
2-Amino-6-(trifluoromethyl)benzoic acid derivatives exhibit enhanced inhibition of Helicobacter pylori carbonic anhydrase.
Tuberculosis Drug Discovery
2-Amino-6-fluorobenzoic acid (6-FABA) is an amino acid biosynthesis inhibitor . In a murine model of TB infection, the administration of 6-FABA and its ethyl ester resulted in a significant reduction in the bacterial load in infected mice spleens . It was found that altering Trp biosynthesis by an anthranilate-like compound synergizes with the host immune response to Mtb infection in vivo .
Case Studies
Case Study 1: Enzyme Inhibition
A study focused on the structure-activity relationship (SAR) of sulfonamides indicated that compounds with trifluoromethyl groups, including 2-amino-6-(trifluoromethyl)benzoic acid derivatives, exhibited enhanced inhibition of Helicobacter pylori carbonic anhydrase. This highlights the importance of fluorinated compounds in drug design for targeting resistant bacterial strains.
Case Study 2: Antimicrobial Activity
In a comparative analysis of various benzoic acid derivatives, 2-amino-6-(trifluoromethyl)benzoic acid demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the trifluoromethyl substitution was critical for enhancing the antibacterial properties of the compound.
Case Study 3: Anti-inflammatory Potential
Research exploring the anti-inflammatory effects of benzoic acid derivatives found that 2-amino-6-(trifluoromethyl)benzoic acid significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-amino-6-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding.
Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following compounds are structurally related to 2-amino-6-fluorobenzoic acid hydrochloride, as identified by similarity scores (ranging from 0.90 to 0.97) based on functional groups and substitution patterns :
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| 2-Amino-4,6-difluorobenzoic acid | 446-08-2 | C₇H₅F₂NO₂ | 0.97 | Additional fluorine at 4-position |
| Methyl 2-amino-6-fluorobenzoate | 446-32-2 | C₈H₈FNO₂ | 0.92 | Carboxylic acid replaced by methyl ester |
| Methyl 2-amino-4,6-difluorobenzoate | 379228-57-6 | C₈H₇F₂NO₂ | 0.90 | Ester group + 4,6-difluoro substitution |
| 2-Amino-6-chloro-3-fluorobenzoic acid | 1039815-76-3 | C₇H₅ClFNO₂ | 0.93 | Chlorine at 3-position |
Physicochemical Properties
- Melting Points : The free acid (434-76-4) melts at 165–167°C , while its hydrochloride salt likely has a higher melting point due to ionic interactions.
- Solubility : The hydrochloride form is more water-soluble than the free acid or ester derivatives. Methyl esters (e.g., 446-32-2) exhibit lower polarity, favoring organic solvents like hexane or ethyl acetate .
Biological Activity
2-Amino-6-fluorobenzoic acid hydrochloride is a fluorinated derivative of amino benzoic acid that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound exhibits a range of biological activities, making it a valuable subject for investigation in drug development and biochemical studies.
2-Amino-6-fluorobenzoic acid hydrochloride possesses the molecular formula and features an amino group, a carboxylic acid group, and a fluorine atom attached to the benzene ring. The presence of fluorine is significant as it can enhance the compound's lipophilicity and bioactivity.
Antimicrobial Properties
One of the primary areas of research surrounding 2-amino-6-fluorobenzoic acid is its antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Studies have shown that this compound exhibits a minimum inhibitory concentration (MIC) of approximately 5 µM in the absence of tryptophan (Trp), indicating its potential as an antimicrobial agent. In vivo studies demonstrated that administration of 2-amino-6-fluorobenzoic acid significantly reduced bacterial load in murine models infected with Mtb, suggesting its efficacy in altering Trp biosynthesis pathways, which are crucial for bacterial survival and proliferation .
The mechanism by which 2-amino-6-fluorobenzoic acid exerts its effects involves interference with the tryptophan biosynthesis pathway. It is believed to inhibit enzymes involved in the synthesis of anthranilate, a precursor in Trp biosynthesis. This disruption leads to a reduction in Mtb growth and can enhance host immune responses against infections . Furthermore, the compound has been shown to induce protein stress within bacterial cells, which may contribute to its antimicrobial efficacy .
Drug Development
Due to its biological activity, 2-amino-6-fluorobenzoic acid hydrochloride is being explored as a potential lead compound in drug development, particularly for anti-inflammatory and analgesic drugs. Its role as an intermediate in pharmaceutical synthesis highlights its importance in creating new therapeutic agents .
Fluorescent Probes
In addition to its pharmaceutical applications, this compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, thereby enhancing our understanding of various biological mechanisms .
Comparative Analysis with Related Compounds
| Compound Name | MIC (µM) | Cytotoxicity (CC50 µM) | Mechanism of Action |
|---|---|---|---|
| 2-Amino-6-fluorobenzoic acid | 5 | 64.5 | Inhibition of Trp biosynthesis |
| 2-Amino-5-fluorobenzoic acid | Variable | Not specified | Similar mechanism targeting Trp pathway |
| Ethyl 2-amino-6-fluorobenzoate | Not reported | Not reported | Enzyme interaction studies |
Case Studies
- Tuberculosis Treatment : A study demonstrated that administering 2-amino-6-fluorobenzoic acid hydrochloride resulted in a significant reduction of Mtb colonies in infected mice spleens compared to untreated controls. This study emphasized the importance of optimizing the compound's solubility and metabolic stability for effective therapeutic use .
- Fluorescent Imaging : Researchers have successfully utilized this compound as part of fluorescent probes, allowing for enhanced imaging of cellular processes. This application underscores its versatility beyond traditional pharmaceutical uses .
Q & A
What are the recommended synthetic routes for preparing 2-amino-6-fluorobenzoic acid hydrochloride with high purity?
Methodological Answer:
The synthesis typically involves fluorination and hydrochlorination steps. A common approach starts with 2-nitro-6-fluorobenzoic acid, which undergoes catalytic hydrogenation to yield the free base (2-amino-6-fluorobenzoic acid). Hydrochloride salt formation is achieved by treating the base with hydrochloric acid in a polar solvent (e.g., ethanol or water) under controlled pH (3–4). Purification via recrystallization using ethanol/water mixtures enhances purity (>98%) . Key parameters include stoichiometric control of HCl and temperature modulation during crystallization to avoid by-products.
How can researchers optimize reaction conditions to minimize by-products during hydrochlorination?
Advanced Considerations:
By-products often arise from incomplete salt formation or solvent adducts. Optimization strategies include:
- Solvent Selection: Use anhydrous ethanol to minimize water content, reducing hydrolysis risks.
- Temperature Gradients: Gradual cooling (e.g., from 60°C to 4°C) promotes homogeneous crystal growth.
- Stoichiometric Monitoring: Real-time pH monitoring ensures precise HCl equivalence (1:1 molar ratio) .
- Post-Synthesis Analysis: Employ HPLC (C18 column, 0.03 M phosphate buffer:methanol = 70:30, UV detection at 207 nm) to quantify residual free base and adjust conditions iteratively .
What HPLC parameters are optimal for quantifying 2-amino-6-fluorobenzoic acid hydrochloride in complex matrices?
Analytical Methodology:
- Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm).
- Mobile Phase: 0.03 M phosphate buffer (pH 2.5):methanol (70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 207 nm (λmax for aromatic amines).
- Validation: Linear range 1–10 µg/mL (R² > 0.999), recovery >99%, RSD <1.5% for intraday precision . For biological matrices, solid-phase extraction (C18 cartridges) is recommended prior to injection.
Which crystallographic techniques resolve the crystal structure of 2-amino-6-fluorobenzoic acid hydrochloride, and how are SHELX programs applied?
Structural Analysis:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization: Use slow evaporation from DMSO/water to obtain diffraction-quality crystals.
- Data Collection: At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: SHELXL (for small-molecule refinement) optimizes hydrogen bonding and torsional parameters. SHELXS/SHELXD assists in phase determination, particularly for handling twinning or high symmetry . Example metrics: R1 < 5%, wR2 < 15% for high-resolution data.
What are the critical safety considerations when handling 2-amino-6-fluorobenzoic acid hydrochloride?
Safety Protocols:
- PPE: Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Storage: Dry, airtight containers at 2–8°C to prevent hygroscopic degradation .
- Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.
How should discrepancies in melting point data for this compound be addressed across literature sources?
Data Reconciliation Strategies:
Reported melting points vary (e.g., 165–167°C vs. 231–235°C for analogues ). To resolve discrepancies:
- Differential Scanning Calorimetry (DSC): Measure thermal behavior under controlled heating rates (e.g., 10°C/min in N2 atmosphere).
- Purity Assessment: Impurities lower observed melting points; cross-validate via HPLC purity >98% .
- Crystalline Form Analysis: Polymorphism can alter melting points; characterize via SCXRD or PXRD .
What spectroscopic techniques are most effective for characterizing this compound’s stability under varying pH conditions?
Advanced Stability Studies:
- NMR (¹H/¹³C): Monitor protonation shifts (e.g., NH₃⁺ resonance at δ 8.2–8.5 ppm in D₂O) across pH 1–7.
- FT-IR: Track carboxylate (COO⁻, ~1600 cm⁻¹) and amine (NH₃⁺, ~1550 cm⁻¹) bands.
- LC-MS: Detect degradation products (e.g., defluorinated analogs) using ESI+ mode (m/z 156.1 for [M+H]⁺) .
How can researchers design experiments to study this compound’s potential pharmacological activity?
Biological Evaluation Framework:
- Target Identification: Molecular docking (e.g., AutoDock Vina) against fluorinated benzoic acid targets (e.g., cyclooxygenase-2).
- In Vitro Assays: Assess cytotoxicity (MTT assay), enzyme inhibition (IC50), and solubility (shake-flask method in PBS).
- Metabolic Stability: Use liver microsomes (human/rat) with LC-MS/MS to quantify half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
